molecular formula C13H14O3 B14323168 4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 112217-96-6

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14323168
CAS No.: 112217-96-6
M. Wt: 218.25 g/mol
InChI Key: NGBHUQNUOKTLOO-UHFFFAOYSA-N
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Description

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one typically involves the condensation of a benzopyran derivative with an appropriate oxobutyl precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzopyran core is acylated with 2-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxobutyl)cyclohexan-1-one
  • 1-(3-phthalimido-2-oxobutyl)-4-substituted-phenylpiperazines
  • 3-Hydroxy-2-oxobutyl Azilsartan Ester

Uniqueness

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific benzopyran structure combined with the oxobutyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

112217-96-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-(2-oxobutyl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C13H14O3/c1-2-10(14)7-9-8-13(15)16-12-6-4-3-5-11(9)12/h3-6,9H,2,7-8H2,1H3

InChI Key

NGBHUQNUOKTLOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CC(=O)OC2=CC=CC=C12

Origin of Product

United States

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